Bis(N,N'-di-t-butylacetamidinato)iron(II)

Übersicht

Beschreibung

Bis(N,N’-di-t-butylacetamidinato)iron(II) is an extremely air-sensitive iron amidinate compound . It is used as a precursor for iron thin films via metal-organic chemical vapor deposition (MOCVD) .

Molecular Structure Analysis

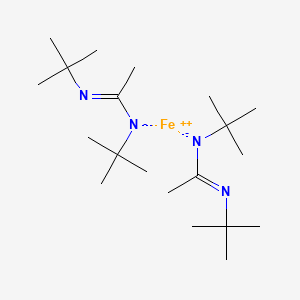

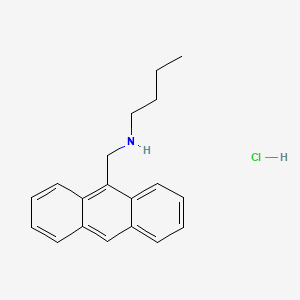

The molecular formula of Bis(N,N’-di-t-butylacetamidinato)iron(II) is C20H42N4Fe . Its molecular weight is 394.42 .

Chemical Reactions Analysis

Bis(N,N’-di-t-butylacetamidinato)iron(II) is used in the chemical vapor deposition of iron, iron carbides, and iron nitride films . It serves as a precursor for the MOCVD of iron-containing thin films .

Physical And Chemical Properties Analysis

Bis(N,N’-di-t-butylacetamidinato)iron(II) is a solid compound . It has a melting point of 107°C . It is extremely air-sensitive .

Wissenschaftliche Forschungsanwendungen

Fabrication of Thin Films

- Bis(N,N'-di-t-butylacetamidinato)iron(II) (FeAMD) is an effective precursor for Atomic Layer Deposition (ALD) to deposit thin films of iron oxide. It shows reactivity with water and is relatively volatile, ideal for fabricating thin films of catalytically promising iron oxide materials under moderate conditions (Avila et al., 2015).

Chemical Vapor Deposition

- FeAMD is used in the metallorganic chemical vapor deposition (MOCVD) of iron-containing compounds. It facilitates the formation of pure iron, iron carbides, and iron nitrides, demonstrating its versatility in the production of different iron-based materials (Krisyuk et al., 2010).

Atomic Layer Deposition Process for FexN Films

- FeAMD, combined with anhydrous hydrazine, enables the growth of pure FexN films. This process is ideal for developing complex 3D or porous structures, highlighting its potential in nanoengineering applications (Du et al., 2019).

Application as a Catalyst

- FeAMD in the ALD process is employed to deposit iron sulfide (FeSx) films. These films show excellent catalytic activity in the hydrogenation of azo compounds under mild conditions, suggesting its potential in organic reaction catalysis (Shao et al., 2017).

Synthesis and Sublimation Kinetics

- The study of the synthesis and sublimation kinetics of volatile asymmetric iron(II) amidinates, including FeAMD, contributes to understanding their properties like volatility and solvatochromism. This knowledge is crucial for their application in various chemical processes (Li et al., 2007).

Bis(imino)pyridine Iron Complexes for Catalysis

- FeAMD, when used as a precursor in bis(imino)pyridine iron complexes, finds applications in catalytic processes like hydroboration and carbonyl hydrosilylation, demonstrating its utility in organic synthesis and catalysis (Obligacion & Chirik, 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bis(N,N’-di-t-butylacetamidinato)iron(II) is primarily used as a precursor for the deposition of iron-containing thin films via metal-organic chemical vapor deposition (MOCVD) . It interacts with the surface of the substrate where the thin film is to be deposited .

Mode of Action

The compound interacts with its target through a process known as atomic layer deposition (ALD). In this process, the first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)iron(II) can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the iron atom on the surface and be difficult to be desorbed .

Biochemical Pathways

The biochemical pathways involved in the action of Bis(N,N’-di-t-butylacetamidinato)iron(II) are primarily related to the deposition of iron, iron carbides, and iron nitride films . The compound is used in the fabrication of thin films of iron oxide via atomic layer deposition .

Pharmacokinetics

It’s important to note that the compound is extremely air-sensitive and has a melting point of 107°C .

Result of Action

The result of the action of Bis(N,N’-di-t-butylacetamidinato)iron(II) is the formation of iron-containing thin films. These films are used in various applications, including microelectronics, catalysis, environmental and energy fields .

Action Environment

The action of Bis(N,N’-di-t-butylacetamidinato)iron(II) is influenced by environmental factors such as temperature and air exposure. The compound is extremely air-sensitive , and its reactivity can be influenced by the presence of moisture . Therefore, it is typically handled and stored under conditions that minimize exposure to air and moisture.

Eigenschaften

IUPAC Name |

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOUQVABQSKCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42FeN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(N,N'-di-t-butylacetamidinato)iron(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)

![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)

![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)

![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)